![molecular formula C14H10N4O B1332544 5-Amino-2-(1H-benzoimidazol-5-il)benzo[d]oxazol CAS No. 436086-85-0](/img/structure/B1332544.png)

5-Amino-2-(1H-benzoimidazol-5-il)benzo[d]oxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

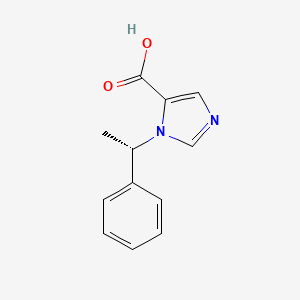

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a compound that belongs to the class of organic compounds known as benzimidazoles. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the gold-catalyzed cycloaddition reactions with ynamides or propargyl esters can be used to create polysubstituted benzo[ e][1,3]oxazines or benzo[ f][1,4]oxazepines, which are structurally related to benzimidazole derivatives . Additionally, the reaction of 1H-benzoimidazole-2-carbaldehyde with other reagents can lead to a library of benzimidazole-containing compounds with potential anticancer properties . These methods demonstrate the versatility of synthetic approaches for creating benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict energies, geometries, vibrational wavenumbers, NMR, and electronic transitions, which often show good agreement with experimental data . The crystallographic analysis of some benzimidazole derivatives has revealed the presence of strong conjugative effects between imido groups and imidazolic rings, as well as weak intramolecular hydrogen bonding interactions that could influence molecular conformations .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, direct phosphorylation of N-protected imidazoles and benzoimidazoles can lead to the formation of phosphonic and phosphinic acids and their derivatives . Additionally, the reaction of N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester with benzylamine yields N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine, showcasing the reactivity of benzimidazole derivatives with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by various spectroscopic techniques. For instance, IR and 1H NMR spectra, along with elemental analysis, can be used to elucidate the structures of synthesized compounds, such as 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles . These studies are essential for understanding the properties of benzimidazole derivatives and their potential applications.

Aplicaciones Científicas De Investigación

Actividad antiparasitaria y antioxidante

El compuesto se ha utilizado en el desarrollo de nuevas benzimidazolil-2-hidrazonas con actividad antiparasitaria y antioxidante combinada . Estos compuestos han demostrado ser más efectivos que los fármacos antihelmínticos utilizados clínicamente, como el albendazol y la ivermectina .

Inhibidores de la corrosión

Los compuestos de benzimidazol, incluido el , se han utilizado como inhibidores de la corrosión para aceros, metales puros y aleaciones . Han demostrado eficacia en medios ácidos corrosivos extremadamente agresivos .

Potencial antimicrobiano

El compuesto se ha utilizado en la síntesis de nuevas clases de hidrazonas que han mostrado potencial antimicrobiano contra diversos patógenos .

Químico de investigación

El compuesto también se utiliza como químico de investigación en diversos estudios científicos .

Transferencia de protones intramolecular en estado excitado (ESIPT)

El compuesto puede experimentar una transferencia de protones intramolecular en estado excitado (ESIPT) cuando la fotoexcitación cambia su distribución de densidad de carga .

Estudios teóricos cuánticos

El compuesto se ha utilizado en estudios teóricos cuánticos para predecir la estructura de compuestos con propiedades de inhibición .

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural resemblance with naturally occurring nucleotides . This allows them to exhibit a wide variety of biological activities .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with biochemical pathways essential for the growth and survival of microorganisms .

Pharmacokinetics

Benzimidazole derivatives are known to exhibit a wide range of pharmacokinetic properties, which can be fine-tuned by adjusting the substituents on the benzimidazole ring .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMZBQVYDRREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354831 |

Source

|

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436086-85-0 |

Source

|

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)